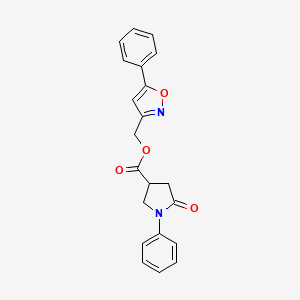![molecular formula C18H21NO5 B6497976 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate CAS No. 953177-35-0](/img/structure/B6497976.png)
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) and a cyclopentanecarboxylate group (a five-membered ring with a carboxylate group attached). The presence of the 3,4-dimethoxyphenyl group suggests that this compound may have properties similar to other compounds with this group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s possible that the oxazole ring could undergo reactions with nucleophiles or electrophiles, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined through experimental testing .Applications De Recherche Scientifique
5-(3,4-DMPC) has a wide range of potential applications in scientific research. It can be used as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a model compound in the study of molecular structure and reactivity. Additionally, 5-(3,4-DMPC) has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of 5-(3,4-DMPC) is not fully understood. However, it is known that the molecule can form hydrogen bonds with certain proteins, which can affect their structure and function. Additionally, the molecule can interact with other molecules, such as lipids and nucleic acids, which can also affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-DMPC) are not fully understood. However, it is known that the molecule can interact with certain proteins, which can affect their structure and function. Additionally, the molecule can interact with other molecules, such as lipids and nucleic acids, which can also affect their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3,4-DMPC) in laboratory experiments is its ability to form hydrogen bonds with certain proteins, which can affect their structure and function. Additionally, the molecule is relatively stable and can be stored for long periods of time. However, there are some limitations to using this molecule in laboratory experiments. For example, the molecule is not soluble in water, which can make it difficult to use in certain experiments. Additionally, the molecule is susceptible to hydrolysis, which can limit its use in certain reactions.
Orientations Futures
The potential applications of 5-(3,4-DMPC) in scientific research are vast and there are many potential future directions for research. Some potential future directions include the study of the molecule’s interactions with proteins and other molecules, the development of new synthesis methods for the molecule, and the study of the molecule’s effects on physiological processes. Additionally, the molecule could be used in the study of enzyme kinetics and the development of new drugs. Finally, the molecule could be used in the development of new materials and technologies.
Méthodes De Synthèse
5-(3,4-DMPC) can be synthesized through a variety of methods. One of the most common methods is the reaction of a cyclopentanecarboxylic acid with a 3,4-dimethoxyphenyl halide in the presence of a base. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate, which then undergoes a second reaction to form the desired product. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and a solvent, such as dichloromethane, is used to facilitate the reaction.
Safety and Hazards
Propriétés
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-15-8-7-13(9-17(15)22-2)16-10-14(19-24-16)11-23-18(20)12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVUUQCVAIAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)
![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)

![(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6497950.png)


![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B6497963.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497989.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B6497995.png)